3-(Perfluorobutyryl)-(-)-camphor

Catalog No.
S1493525
CAS No.
115224-00-5
M.F
C14H15F7O2
M. Wt
348.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Perfluorobutyryl)-(-)-camphor

CAS Number

115224-00-5

Product Name

3-(Perfluorobutyryl)-(-)-camphor

IUPAC Name

3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C14H15F7O2

Molecular Weight

348.26 g/mol

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3

InChI Key

PEWOESYEGLBLNR-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F

3-(Perfluorobutyryl)-(-)-camphor is a fluorinated derivative of camphor, characterized by the presence of a perfluorobutyryl group at the 3-position of the camphor backbone. The molecular formula for this compound is C₁₄H₁₅F₇O₂, and it is noted for its unique structural features which contribute to its chemical behavior and biological activity. The perfluorobutyryl moiety imparts distinctive physical and chemical properties, including increased lipophilicity and potential for specific interactions in biological systems.

3-(Perfluorobutyryl)-(-)-camphor does not have a direct biological effect. Its significance lies in its ability to act as a chiral ligand in coordination complexes. The camphor backbone provides a binding site for metal ions, while the perfluorinated group influences the electronic properties and stability of the complex [].

Chiral Ligand in Lanthanide Complexes:

3-(Perfluorobutyryl)-(-)-camphor, also known as 3-(heptafluorobutyryl)-L-camphor, finds application as a chiral ligand in the synthesis of lanthanide complexes. These complexes, particularly those involving europium(III), exhibit interesting optoelectronic and photonic properties. []

The specific chirality of 3-(perfluorobutyryl)-(-)-camphor allows for the formation of enantiopure complexes, meaning the complex exists in a single, mirror-image form. This chirality is crucial for tailoring the luminescence properties of the complex, making it potentially valuable in applications such as organic light-emitting diodes (OLEDs) and sensors. []

Chemical Sensors and NMR Shift Reagents:

Another research area utilizing 3-(perfluorobutyryl)-(-)-camphor involves the preparation of sodium tetrakis(3-heptafluorobutylryl-(-)camphorato) Ln(III) complexes. These complexes, where Ln(III) represents a lanthanide ion, serve as potential chemical sensors and NMR shift reagents. []

, including:

  • Photoisomerization: 3-(Perfluorobutyryl)-(-)-camphor can undergo reversible trans-to-cis photoisomerization when exposed to UV light, leading to the formation of different isomers with distinct properties .
  • Grignard Reaction: This compound can be synthesized through Grignard reactions, where it reacts with organomagnesium halides to form new carbon-carbon bonds .
  • Friedel-Crafts Acylation: Another synthetic route involves Friedel-Crafts acylation, where aromatic compounds are acylated using acyl chlorides or anhydrides .

3-(Perfluorobutyryl)-(-)-camphor exhibits notable biological activities. It has been studied for its potential as a chiral ligand in asymmetric synthesis, showing efficacy in facilitating enantioselective reactions . Additionally, its structural characteristics suggest possible applications in drug design due to its ability to interact with biological targets effectively.

Several methods have been developed for synthesizing 3-(Perfluorobutyryl)-(-)-camphor:

  • Grignard Reaction: Involves the reaction of camphor with a perfluoroalkyl halide in the presence of a Grignard reagent.
  • Friedel-Crafts Acylation: This method utilizes perfluoroacyl chlorides in the presence of Lewis acids to introduce the perfluorobutyryl group onto the camphor framework .
  • Direct Fluorination: In some cases, direct fluorination techniques can be employed to achieve desired fluorinated derivatives.

3-(Perfluorobutyryl)-(-)-camphor has several applications:

  • Catalysis: It is used as a precursor in synthesizing mesoporous metal-organic hybrid materials, which serve as catalysts in asymmetric synthesis .
  • Chiral Ligands: Its unique structure makes it useful as a chiral ligand in various organic transformations, enhancing selectivity and yield .
  • Material Science: The compound has potential applications in developing advanced materials due to its distinctive physical properties.

Several compounds share structural similarities with 3-(Perfluorobutyryl)-(-)-camphor. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoroacetyl)-(+)-camphorContains trifluoroacetyl groupOften used in different catalytic applications
3-(Heptafluorobutyryl)-(−)-camphorHeptafluorobutyryl groupExhibits different solubility characteristics
2-(Perfluoroalkyl)phenolsPhenolic structure with perfluoroalkylVaried biological activity due to phenolic nature

These compounds highlight the uniqueness of 3-(Perfluorobutyryl)-(-)-camphor through its specific fluorinated acyl group and its resultant properties, setting it apart in both synthetic and biological contexts.

Chiral Resolution Techniques for Enantiomerically Pure Isomer Production

The synthesis of enantiomerically pure 3-(Perfluorobutyryl)-(-)-camphor begins with (+)-camphor as the chiral pool. Key steps include:

  • Hydroxymethylenation: Reaction of (+)-camphor with ethyl formate under basic conditions yields β-hydroxymethylenecamphor, a versatile intermediate.
  • Enamine Formation: Condensation with primary amines generates chiral enamines, which undergo cyclocondensation with active methylene compounds (e.g., malononitrile) to form pyridine-fused camphor derivatives.
  • Fluorination: The perfluorobutyryl group is introduced via acylation using perfluorobutyryl fluoride (CF₃CF₂CF₂COF) under anhydrous conditions. Catalysts such as MgF₂ at 400°C enhance selectivity and yield.

Chiral Purity Control:

  • Optical rotation: [α]²⁰/D = -125° (c = 2.6 in chloroform).
  • HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess.

Fluorination Methodologies for Perfluorobutyryl Group Incorporation

The perfluorobutyryl moiety is critical for enhancing lipophilicity and electronic properties. Two primary methodologies are employed:

Catalytic Vapor-Phase Fluorination

  • Conditions: Perfluoromethylvinylether (CF₂=CFOCF₃) is passed over MgF₂ or CsF catalysts at 350–400°C.
  • Yield: 85–90% selectivity for perfluorobutyryl fluoride.
  • Mechanism: Radical-mediated C–F bond formation via chain propagation.

Solution-Phase Acylation

  • Reagents: Perfluorobutyryl chloride (CF₃CF₂CF₂COCl) in dichloromethane with triethylamine.
  • Reaction Time: 12–24 hours at 25°C.
  • Byproducts: Minimal (<5%) formation of diacylated derivatives.

Key Properties of Perfluorobutyryl Group:

  • Electron-Withdrawing Effect: Lowers LUMO energy, facilitating coordination to lanthanides.
  • Thermal Stability: Decomposition temperature >250°C.

Crystal Engineering Approaches for Metal-Organic Hybrid Materials

3-(Perfluorobutyryl)-(-)-camphor serves as a β-diketonate ligand in designing luminescent lanthanide complexes:

Europium(III) Complexes

  • Synthesis: Reaction with EuCl₃·6H₂O in ethanol yields Eu[(R)-C₁₄H₁₅F₇O₂]₃.
  • Structure: Trigonal prismatic geometry confirmed by X-ray diffraction.
  • Applications:
    • Circularly Polarized Luminescence (CPL): glum = 0.002 at 612 nm (⁵D₀→⁷F₂ transition).
    • NMR Shift Reagents: Induce Δδ > 1.5 ppm for chiral amines.

Platinum(II) Complexes

  • Configuration: SP-4-3 (trans) isomers exhibit excimer emission at 590 nm under argon.
  • Quantum Yield: Φ = 0.42 in toluene.

Table 1: Structural and Optical Properties of Metal Complexes

PropertyEu(III) ComplexPt(II) Complex
Coordination Number94
Emission λmax (nm)612590
Quantum Yield (Φ)0.350.42
CPL Dissymmetry (glum)0.002N/A

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Exact Mass

348.09602685 g/mol

Monoisotopic Mass

348.09602685 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2024-04-14

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